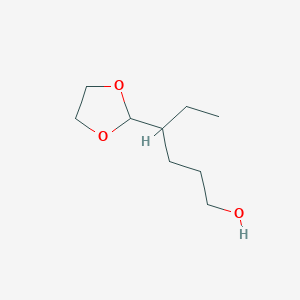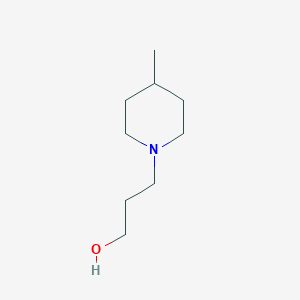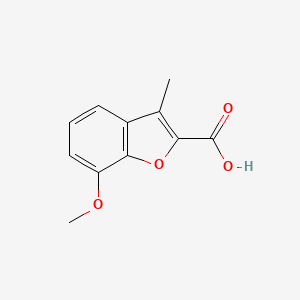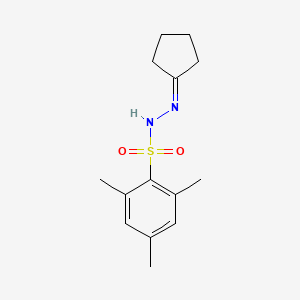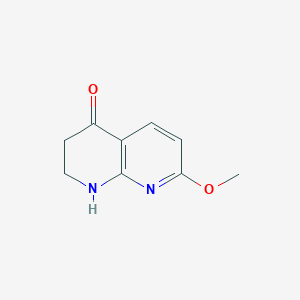
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one is a heterocyclic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential therapeutic applications. The presence of a methoxy group and a dihydro-naphthyridinone core structure suggests potential interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a methoxy-substituted aniline with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the dihydro-naphthyridinone core.
Reduction: Reduction reactions could target the carbonyl group in the naphthyridinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.
Scientific Research Applications
7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one and its derivatives may have applications in various fields:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biochemical assays.
Medicine: Investigation as potential therapeutic agents for diseases such as cancer, infections, or neurological disorders.
Industry: Use in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one would depend on its specific interactions with biological targets. It may act by binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The methoxy group and the naphthyridinone core could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,8-naphthyridin-4(1H)-one: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
7-Hydroxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The hydroxy group may confer different solubility and reactivity properties compared to the methoxy group.
7-Methyl-2,3-dihydro-1,8-naphthyridin-4(1H)-one: The methyl group may influence the compound’s lipophilicity and metabolic stability.
Uniqueness
The presence of the methoxy group in 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one may enhance its ability to interact with specific biological targets, potentially leading to unique pharmacological properties. This could make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-3-2-6-7(12)4-5-10-9(6)11-8/h2-3H,4-5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMJRFNURGOUQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=O)CCN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10512881 |
Source


|
| Record name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82070-49-3 |
Source


|
| Record name | 7-Methoxy-2,3-dihydro-1,8-naphthyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10512881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
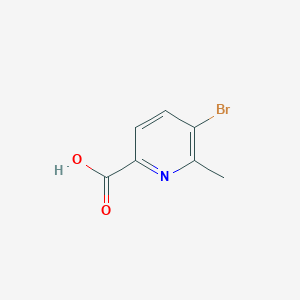
![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)
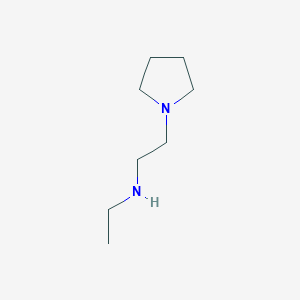




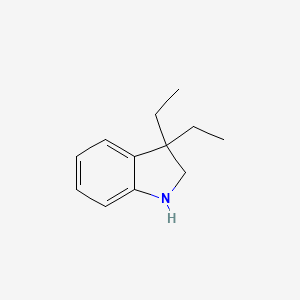
![3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8H-pyrido[2,3-d]pyrimidine-2,7-dione](/img/structure/B1354992.png)

